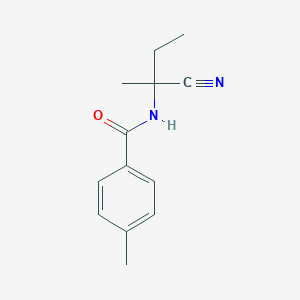
N-(2-cyanobutan-2-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanobutan-2-yl)-4-methylbenzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in the treatment of chronic pain. It is a potent agonist of nicotinic acetylcholine receptors, which are involved in the transmission of pain signals in the nervous system.
作用機序
N-(2-cyanobutan-2-yl)-4-methylbenzamide acts as a potent agonist of nicotinic acetylcholine receptors, which are involved in the transmission of pain signals in the nervous system. By activating these receptors, N-(2-cyanobutan-2-yl)-4-methylbenzamide can reduce the transmission of pain signals and provide pain relief. It has been shown to have a high affinity for the alpha4beta2 and alpha3beta4 nicotinic acetylcholine receptor subtypes.
Biochemical and Physiological Effects:
N-(2-cyanobutan-2-yl)-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. It can reduce the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals. It can also activate the release of endogenous opioids, which can provide pain relief. In addition, it has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
N-(2-cyanobutan-2-yl)-4-methylbenzamide has a number of advantages for use in lab experiments. It is highly potent and selective for nicotinic acetylcholine receptors, which allows for precise targeting of these receptors in the nervous system. It also has a lower risk of addiction and abuse compared to other pain medications, which makes it a safer option for use in lab experiments. However, there are some limitations to the use of N-(2-cyanobutan-2-yl)-4-methylbenzamide in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time. In addition, it can be difficult to administer N-(2-cyanobutan-2-yl)-4-methylbenzamide in a controlled manner, as it is highly potent and can cause adverse effects at high doses.
将来の方向性
There are a number of future directions for research on N-(2-cyanobutan-2-yl)-4-methylbenzamide. One area of interest is the potential use of N-(2-cyanobutan-2-yl)-4-methylbenzamide in the treatment of chronic pain in humans. Clinical trials are currently underway to evaluate the safety and efficacy of N-(2-cyanobutan-2-yl)-4-methylbenzamide in humans. Another area of interest is the development of new compounds that are based on the structure of N-(2-cyanobutan-2-yl)-4-methylbenzamide, but have improved pharmacokinetic and pharmacodynamic properties. These compounds could potentially be used to treat a wider range of pain conditions and have fewer side effects. Finally, there is ongoing research on the mechanism of action of N-(2-cyanobutan-2-yl)-4-methylbenzamide and its effects on the nervous system. This research could lead to a better understanding of the underlying causes of chronic pain and the development of new treatments.
合成法
N-(2-cyanobutan-2-yl)-4-methylbenzamide is synthesized through a multistep process, which involves the reaction of 4-methylbenzoyl chloride with 2-cyanobutan-2-amine to form N-(2-cyanobutan-2-yl)-4-methylbenzamide. The compound is then purified using chromatography techniques to obtain a high-purity product.
科学的研究の応用
N-(2-cyanobutan-2-yl)-4-methylbenzamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and visceral pain. In addition, it has been shown to have a lower risk of addiction and abuse compared to other pain medications, such as opioids.
特性
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-4-13(3,9-14)15-12(16)11-7-5-10(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIHUDOVDLTXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanobutan-2-yl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571711.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone](/img/structure/B7571713.png)
![(3-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7571715.png)
![8-[(4-Methoxypiperidin-1-yl)methyl]quinoline](/img/structure/B7571726.png)
![1,3-Dimethyl-6-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]pyrimidine-2,4-dione](/img/structure/B7571731.png)


![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)
![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)
![2-[2-(5,7-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetamide](/img/structure/B7571776.png)
![4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)